3-Chloro-7-bromo-4-hydroxyquinoline
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Overview
Description
3-Chloro-7-bromo-4-hydroxyquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation , are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-bromo-4-hydroxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and bromo substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents.
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline ketones.
Reduction Products: Alkylated quinolines.
Coupling Products: Biaryl quinolines.
Scientific Research Applications
3-Chloro-7-bromo-4-hydroxyquinoline has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing , , and agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of and .
Biological Studies: Investigated for its potential to inhibit specific enzymes and pathways in biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-7-bromo-4-hydroxyquinoline involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The presence of halogen and hydroxy groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyquinoline
- 7-Bromo-4-chloroquinoline
- 3-Chloro-4-hydroxyquinoline
- 8-Hydroxyquinoline
Uniqueness
3-Chloro-7-bromo-4-hydroxyquinoline is unique due to the specific combination of chloro, bromo, and hydroxy substituents on the quinoline ringThe presence of both electron-withdrawing (chloro and bromo) and electron-donating (hydroxy) groups allows for diverse chemical modifications and interactions .
Properties
IUPAC Name |
7-bromo-3-chloro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLLWZADBFGUOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671086 |
Source
|
Record name | 7-Bromo-3-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-13-8 |
Source
|
Record name | 7-Bromo-3-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-7-bromo-4-hydroxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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